molecular formula C12H12BrN3O B1523545 4-(7-Bromoquinoxalin-2-yl)morpholine CAS No. 916811-87-5

4-(7-Bromoquinoxalin-2-yl)morpholine

カタログ番号: B1523545
CAS番号: 916811-87-5
分子量: 294.15 g/mol
InChIキー: YQPUONDOWMMGGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(7-Bromoquinoxalin-2-yl)morpholine is a chemical compound belonging to the quinoxaline derivatives, which are multi-nitrogen heterocyclic compounds. Quinoxalines are known for their diverse biological activities and are widely used in chemistry, biomedicine, and the chemical industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(7-Bromoquinoxalin-2-yl)morpholine typically involves the reaction of 7-bromoquinoxalin-2-ol with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

化学反応の分析

Types of Reactions: 4-(7-Bromoquinoxalin-2-yl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of quinoxaline-2,3-dione derivatives.

  • Reduction: Production of 7-bromoquinoxalin-2-ylamine derivatives.

  • Substitution: Introduction of different functional groups at the bromo position.

科学的研究の応用

Pharmaceutical Development

4-(7-Bromoquinoxalin-2-yl)morpholine has shown promise in the development of pharmaceutical agents, particularly as a selective inhibitor of oncogenic B-Raf kinase, which is implicated in various cancers, including melanoma.

  • Mechanism of Action : The compound inhibits the phosphorylation activity of B-Raf kinase, thereby disrupting cancer cell signaling pathways that promote proliferation and survival .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Case Study : In vitro studies demonstrated that this compound effectively reduced the viability of melanoma cell lines. This effect is attributed to its ability to induce apoptosis through modulation of key signaling pathways involved in cell survival .
Study Cell Line IC50 (μM) Reference
In vitro evaluationMelanoma (A375)<10

Neuropharmacological Research

The compound's structural features suggest potential neuroprotective effects, making it a candidate for research into neurodegenerative diseases.

  • Potential Mechanism : It may interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which could lead to therapeutic applications in conditions like Parkinson's disease or depression.

Binding Affinity Studies

The binding affinity of this compound to various biological targets has been explored:

  • Dopamine Receptors : Preliminary studies suggest that the compound may bind effectively to dopamine receptors, influencing neurotransmitter release and signaling pathways.

Anti-inflammatory Properties

Emerging evidence indicates that this compound may possess anti-inflammatory properties:

  • Research Findings : Inflammatory models have shown that treatment with this compound results in reduced levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders.

Future Research Directions

Given the promising preliminary data regarding the biological activities of this compound, future research should focus on:

  • In Vivo Studies : Conducting animal model studies to assess the efficacy and safety profile of the compound.
  • Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with its biological targets.
  • Synthetic Development : Developing efficient synthetic routes for large-scale production to facilitate comprehensive pharmacological evaluations.

作用機序

The mechanism by which 4-(7-Bromoquinoxalin-2-yl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

類似化合物との比較

  • 7-bromoquinoxalin-2-ylamine

  • 7-bromoquinoxalin-2-ol

  • 7-bromoquinoxalin-2-carboxylic acid

This comprehensive overview provides a detailed understanding of 4-(7-Bromoquinoxalin-2-yl)morpholine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

4-(7-Bromoquinoxalin-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10BrN3O
  • Molecular Weight : 256.1 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets, including protein kinases and microbial enzymes. The compound exhibits potential as an EGFR (Epidermal Growth Factor Receptor) inhibitor, which is crucial for the treatment of certain cancers. Additionally, it may act as an antimicrobial agent by inhibiting bacterial DNA gyrase, impacting bacterial proliferation.

Anticancer Activity

Recent studies have demonstrated the anticancer properties of quinoxaline derivatives, including this compound. The compound has shown significant cytotoxic effects on various cancer cell lines:

Cell Line IC50 (μg/mL) Comparison with Control
HepG2 (Liver Cancer)0.137 - 0.332Superior to Erlotinib (0.308)
MCF-7 (Breast Cancer)0.164 - 0.583Comparable to Erlotinib (0.512)

These findings suggest that this compound could serve as a lead candidate for developing new anticancer therapies targeting EGFR pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Comparison with Neomycin
Staphylococcus aureus4-fold more active
Escherichia coli16-fold more active
Candida albicans8-fold more active

These results indicate that the compound possesses potent antimicrobial properties, making it a candidate for further exploration in drug development.

Case Studies and Research Findings

  • In Vitro Studies : A study assessed the antiproliferative activity of various quinoxaline derivatives, including this compound, revealing IC50 values that underscore its potential as an anticancer agent .
  • Mechanism Exploration : Research has focused on elucidating the mechanism through which quinoxaline derivatives exert their effects, particularly their role in inhibiting key enzymes involved in cancer cell proliferation and bacterial DNA replication .
  • Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is essential for predicting its bioavailability and therapeutic window. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for evaluating its potential in clinical settings .

特性

IUPAC Name

4-(7-bromoquinoxalin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c13-9-1-2-10-11(7-9)15-12(8-14-10)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPUONDOWMMGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=C3C=CC(=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693640
Record name 7-Bromo-2-(morpholin-4-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916811-87-5
Record name 7-Bromo-2-(morpholin-4-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-bromo-2-chloroquinoxaline (50 g, 0.2 mol, 1.0 eq.) in CH3CN (200 mL) were added morpholine (89 g, 1.02 mol, 5.0 eq.) and K2CO3 (85 g, 0.61 mol, 3.0 eq). The resulting mixture was stirred at 90° C. for 2 h, then cooled and filtered. The filtrate was concentrated and the residue was re-crystallized from EA to afford 4-(7-bromoquinoxalin-2-yl)morpholine (59 g, 98.3%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step One
Name
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(7-Bromoquinoxalin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(7-Bromoquinoxalin-2-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(7-Bromoquinoxalin-2-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(7-Bromoquinoxalin-2-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(7-Bromoquinoxalin-2-yl)morpholine
Reactant of Route 6
4-(7-Bromoquinoxalin-2-yl)morpholine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。